molecular formula C14H28O3 B1598286 10-Hydroxydecyl butyrate CAS No. 80054-63-3

10-Hydroxydecyl butyrate

Cat. No.: B1598286
CAS No.: 80054-63-3
M. Wt: 244.37 g/mol
InChI Key: KKIBZIXNDVWPDF-UHFFFAOYSA-N
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Description

10-Hydroxydecyl butyrate is an organic compound with the molecular formula C14H28O3. It is an ester formed from butyric acid and 10-hydroxydecyl alcohol. This compound is known for its applications in various industrial and scientific fields, particularly as a plasticizer in polymer membrane matrices and as a component in liquid membrane electrodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydecyl butyrate typically involves the esterification reaction between butyric acid and 10-hydroxydecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then subjected to various purification steps, including distillation and filtration, to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxydecyl butyrate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Hydroxydecyl butyrate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 10-Hydroxydecyl butyrate primarily involves its role as a plasticizer and stabilizer. In polymer matrices, it interacts with the polymer chains, reducing intermolecular forces and increasing flexibility. In liquid membrane electrodes, it helps in the formation of stable and selective membranes that can detect specific ions or molecules .

Comparison with Similar Compounds

    10-Hydroxydecyl acetate: Another ester with similar properties but derived from acetic acid.

    10-Hydroxydecyl propionate: Similar structure but with a propionic acid moiety.

    10-Hydroxydecyl hexanoate: Contains a longer chain fatty acid, hexanoic acid.

Uniqueness of 10-Hydroxydecyl Butyrate:

Properties

IUPAC Name

10-hydroxydecyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-11-14(16)17-13-10-8-6-4-3-5-7-9-12-15/h15H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIBZIXNDVWPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399912
Record name 10-Hydroxydecyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80054-63-3
Record name 10-Hydroxydecyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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